
Cephapirin
Übersicht
Beschreibung
Cefapirin is a first-generation cephalosporin antibiotic, commonly marketed under the trade name Cefadyl. It is effective against a wide range of gram-positive and gram-negative bacteria. Cefapirin is available in injectable formulations and is used to treat various bacterial infections . its production for human use has been discontinued in the United States .
Wirkmechanismus
Target of Action
Cephapirin, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.
Mode of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, this compound interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis leads to cell lysis and death .
Biochemical Pathways
This compound, like other cephalosporins, is involved in the bacterial cell wall synthesis pathway . It specifically inhibits the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall, eventually causing cell lysis and death .
Pharmacokinetics
This compound is metabolized to desacetylthis compound in various species, including humans . The rate and extent of this deacetylation decrease from rodents to dogs to humans . Several cephalosporins, including this compound, are actively deacetylated, primarily in the liver but also in other tissues .
Result of Action
The primary result of this compound’s action is the death of the bacterial cells . By inhibiting cell wall synthesis, this compound causes the bacterial cells to become unstable and eventually lyse . This compound has a wide spectrum of activity against both gram-positive and gram-negative organisms .
Action Environment
Environmental factors such as higher MnO2 loading, lower initial cephalosporin concentration, and lower solution pH can promote the MnO2 oxidation rate of this compound . The presence of dissolved organic matter and dissolved cations (Mn 2+ > Ca 2+ > Mg 2+ > Fe 3+) can inhibit this process . Additionally, this compound has poor stability in dairy manure slurries, with increased temperature leading to decreased concentrations .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Intramammary Infections in Dairy Cattle
- Cephapirin is extensively used to treat intramammary infections (mastitis) in dairy cows. Studies demonstrate that it effectively reduces bacterial counts in milk and improves clinical outcomes in infected animals. A notable study indicated that this compound significantly reduced the presence of Staphylococcus aureus in infected mammary glands, thereby improving milk quality and yield .
-
Respiratory Infections
- In human medicine, this compound has shown effectiveness against respiratory tract infections. A clinical evaluation involving 27 patients with pulmonary infections revealed a success rate of approximately 84%, with significant improvement noted in cases of staphylococcal and streptococcal infections .
- Urinary Tract Infections
In Vitro Efficacy
This compound exhibits potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. In vitro studies have shown:
- Staphylococcus aureus : All strains tested were inhibited by concentrations as low as 5 µg/ml .
- Escherichia coli : Effective against over 80% of strains at concentrations of 7.5 µg/ml or less .
- Klebsiella pneumoniae and Proteus mirabilis : Similar susceptibility patterns were observed, indicating broad-spectrum activity within certain bacterial families .
Resistance Patterns
The emergence of antimicrobial resistance is a significant concern with the use of this compound. Research indicates that while this compound is effective against many strains, the potential for resistance development exists, particularly with prolonged use:
- A study highlighted the risk of selecting for extended-spectrum beta-lactamase (ESBL) producing bacteria when using this compound in dairy settings .
- Monitoring programs have been established to track resistance patterns among common pathogens associated with mastitis and other infections in livestock .
Table 1: Summary of Clinical Efficacy Studies
Methodological Advances
Recent advancements have focused on developing sensitive methods for quantifying this compound levels in biological samples. For instance:
Biochemische Analyse
Biochemical Properties
Cephapirin has a wide spectrum of activity against gram-positive and gram-negative organisms . It is more resistant to beta-lactamases than penicillins, making it effective against staphylococci, with the exception of methicillin-resistant staphylococci . The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. It inhibits cell wall synthesis, leading to the death of the bacteria . It is used in the treatment of infections caused by susceptible bacteria . Adverse reactions include hypersensitivity reactions and alterations to liver function .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . This binding disrupts the cross-linking of peptidoglycan strands, leading to the accumulation of precursors and ultimately compromising the cell wall’s stability .
Temporal Effects in Laboratory Settings
In a study aimed at capturing the temporal pattern of this compound excretion in dairy cows following intramammary infusion, peak excretion was observed on day 1 following intramammary infusion and decreased sharply thereafter . This indicates that the effects of this compound can change over time in a laboratory setting.
Dosage Effects in Animal Models
In a 6-month intramuscular study with doses of 0, 100, 200, and 400 mg/kg bw/day, severe anemia was observed in some of the animals at all dose levels . This suggests that the effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
This compound is metabolized to its major metabolite, desacetylthis compound . This metabolic process occurs in the liver . Desacetylthis compound is 50% as active as the parent compound .
Transport and Distribution
This compound is typically administered as its sodium salt, this compound sodium, which is highly soluble in water . This solubility ensures rapid absorption and distribution in the body following intravenous and intramuscular injections .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound localizes to the cell wall in bacterial cells, where it binds to penicillin-binding proteins (PBPs) to exert its effects .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Cefapirin wird aus 7-Aminocephalosporansäure (7-ACA) synthetisiert. Der Syntheseweg beinhaltet die Reaktion von 7-ACA mit Bromacetylchlorid zur Bildung eines Amids. Dieses Amid wird dann mit 4-Thiopyridin umgesetzt, um Cefapirin zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Cefapirin umfasst die Isoelektrische-Punkt-Kristallisationsmethode, um hochreines Cefapirin-Natrium A-Typ-Kristallverbindung zu erhalten . Dieses Verfahren gewährleistet die Produktion von Cefapirin mit hoher Reinheit und gleichbleibender Qualität.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cefapirin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cefapirin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können Cefapirin in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch bestimmter funktioneller Gruppen in Cefapirin durch andere Gruppen, wodurch sich seine chemischen Eigenschaften verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen verwenden oft Reagenzien wie Halogene und Nucleophile unter kontrollierten Bedingungen.
Hauptsächlich gebildete Produkte: Die aus diesen Reaktionen gebildeten Hauptprodukte umfassen verschiedene Derivate von Cefapirin mit modifizierten chemischen Strukturen und potenziell unterschiedlichen biologischen Aktivitäten.
Vergleich Mit ähnlichen Verbindungen
Cefazolin: A first-generation cephalosporin with a broad spectrum of activity against gram-positive bacteria.
Cefradine: Another first-generation cephalosporin used to treat various bacterial infections.
Cefpiramide: A cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Cefapirin: Cefapirin is unique due to its specific binding affinity for penicillin-binding proteins and its effectiveness against a wide range of bacteria. Its use in veterinary medicine, particularly for treating bovine mastitis, also sets it apart from other cephalosporins .
Biologische Aktivität
Cephapirin is a semisynthetic cephalosporin antibiotic primarily used in veterinary medicine, particularly for treating mastitis in dairy cows. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in different animal models, adverse effects, and comparative studies with other antibiotics.
Pharmacokinetics and Metabolism
This compound is metabolized primarily to desacetylthis compound in various species, including mice, rats, dogs, and humans. Studies indicate that the extent of deacetylation decreases from rodents to dogs and then to humans. The kidney plays a crucial role not only in excretion but also in the metabolism of this compound. The half-life of this compound ranges from 0.5 to 2 hours, with approximately 90% absorption noted in humans following subcutaneous administration .
Efficacy in Treating Mastitis
Case Study: Efficacy in Dairy Cows
A study conducted on dairy cows chronically infected with Staphylococcus aureus demonstrated that a 5-day treatment regimen with this compound sodium significantly improved cure rates compared to untreated controls. The bacteriological cure rate was 25.8% in treated cows versus 3.3% in controls (P = 0.013). Notably, quarter cure rates at the first sampling post-treatment were 77.6% for treated cows compared to 18% for controls (P < 0.0001) .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported. A study involving 132 patients indicated that 3.5% experienced reversible neutropenia after high doses over extended periods. Symptoms included severe agranulocytosis and maculopapular rash, particularly among female patients . In animal studies, this compound administration led to increased incidences of vomiting and weight loss in dogs at higher doses .
Comparative Studies
Noninferiority Trials
A noninferiority trial compared this compound with ceftiofur for treating nonsevere clinical mastitis. The results showed that this compound was noninferior to ceftiofur regarding bacteriological cure rates for gram-positive infections. However, ceftiofur was more effective against gram-negative cases .
Research Findings Summary
Parameter | This compound | Ceftiofur |
---|---|---|
Bacteriological Cure Rate | 25.8% (vs control: 3.3%) | Higher for gram-negative cases |
Quarter Cure Rate | 77.6% (vs control: 18%) | Not specified |
Adverse Effects | Neutropenia (3.5%), vomiting | Vomiting at high doses |
Metabolism | Primarily desacetylthis compound | Similar metabolic pathway |
Eigenschaften
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLLWWBDSUHNEB-CZUORRHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24356-60-3 (mono-hydrochloride salt) | |
Record name | Cefapirin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022784 | |
Record name | Cephapirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cephapirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L | |
Record name | Cefapirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHAPIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cephapirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cephapirin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., ... VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR ... IT DOES NOT SUPPRESS BREAKDOWN OF PENICILLIN G BY STAPHYLOCOCCAL PENICILLINASE. CEPHALOSPORIN C & ITS SEMISYNTHETIC CONGENERS INDUCE SYNTH OF PENICILLINASE BY B CEREUS & STAPH AUREUS. /CEPHALOSPORIN C/, ... ENZYME ACTING SPECIFICALLY ON CEPHALOSPORIN C TO DESTROY ITS ANTIBACTERIAL ACTIVITY. THIS SUBSTANCE, CEPHALOSPORINASE IS ALSO BETA-LACTAMASE. MOST PREPN OF ENZYME ALSO EXHIBIT PENICILLINASE ACTIVITY, & SOME MICROORGANISMS PRODUCE ONE BETA-LACTAMASE THAT ACTS ON BOTH PENICILLIN & CEPHALOSPORINS. /CEPHALOSPORIN C/, Bactericidal; action depends on ability to reach and bind pencillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |
Record name | Cefapirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHAPIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
21593-23-7 | |
Record name | Cephapirin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21593-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefapirin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefapirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephapirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefapirin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHAPIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89B59H32VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEPHAPIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cephapirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.